Bisoctrizole
Overview
Description
Bisoctrizole, also known as methylene bis-benzotriazolyl tetramethylbutylphenol, is a phenolic benzotriazole compound widely used in sunscreens to absorb ultraviolet (UV) rays. It is a broad-spectrum ultraviolet radiation absorber, effectively absorbing both UVB and UVA rays. This compound also reflects and scatters UV radiation, making it a hybrid UV absorber .
Mechanism of Action
Target of Action
Bisoctrizole, also known as methylene bis-benzotriazolyl tetramethylbutylphenol, is a broad-spectrum organic UV filter . Its primary targets are UV-A and UV-B rays . These rays are part of the ultraviolet light spectrum that reaches the earth from the sun, and they can cause damage to the skin.
Mode of Action
This compound absorbs, reflects, and scatters both UV-A and UV-B rays . By doing so, it prevents these harmful rays from penetrating the skin and causing cellular damage. This makes this compound an effective ingredient in sunscreens, day care products, and skin lightening products .
Biochemical Pathways
By blocking uv-a and uv-b rays, this compound helps prevent the formation of free radicals and the initiation of biochemical pathways that lead to skin damage and aging .
Pharmacokinetics
In terms of absorption, distribution, metabolism, and excretion (ADME) properties, this compound displays minimal absorption through the skin . A rat and human dermal penetration study in vitro indicates that only about 0.01% and 0.06% of the applied dose penetrates through the human and rat skin membrane, respectively . Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded . No further pharmacokinetic data is available .
Result of Action
The primary result of this compound’s action is the prevention of UV-induced skin damage. By absorbing, reflecting, and scattering UV-A and UV-B rays, this compound protects the skin from the harmful effects of these rays, including sunburn, premature skin aging, and skin cancer .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as sunlight exposure and temperature. For instance, this compound shows very little photodegradation, making it stable under sunlight . Furthermore, it has a stabilizing effect on other UV absorbers, enhancing the overall performance of sunscreen products .
Biochemical Analysis
Biochemical Properties
Bisoctrizole is an organic UV-A filter that absorbs both UV-A and UV-B rays It is known that this compound displays minimal absorption through the skin, with only about 0.01% and 0.06% of the applied dose penetrating through the human and rat skin membrane, respectively .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a UV filter. It absorbs, reflects, and scatters both UV-A and UV-B rays, thereby protecting cells from the harmful effects of UV radiation
Molecular Mechanism
The molecular mechanism of this compound primarily involves its ability to absorb UV radiation . It is an organic UV-A filter that absorbs both UV-A and UV-B rays
Temporal Effects in Laboratory Settings
This compound shows very little photodegradation, indicating its stability over time . It also has a stabilizing effect on other UV absorbers
Dosage Effects in Animal Models
In animal models, this compound displays minimal absorption through the skin . Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisoctrizole can be synthesized through a multi-step process involving formaldehyde and UV-329. The reaction typically involves the following steps:
Stage 1: Formaldehyde and Cyasorb UV 5411 react with diethylamine in 1,3,5-trimethylbenzene at 130°C for 4 hours.
Stage 2: Sodium methylate is added to the reaction mixture in 1,3,5-trimethylbenzene at 160°C for 5 hours.
Industrial Production Methods
In industrial settings, this compound is formulated in sunscreen preparations as a 50% suspension. The compound is added to the water phase, while mineral micropigments are usually added to the oil phase. The this compound particles are stabilized by the surfactant decyl glucoside .
Chemical Reactions Analysis
Bisoctrizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bisoctrizole has a wide range of scientific research applications, including:
Chemistry: Used as a UV absorber in various chemical formulations.
Biology: Studied for its minimal skin penetration and lack of estrogenic effects in vitro.
Medicine: Investigated for its potential use in sunscreen formulations to protect against UV radiation.
Industry: Utilized in the production of sunscreens, day care products, and skin lightening products
Comparison with Similar Compounds
Bisoctrizole is unique compared to other similar compounds due to its hybrid nature as a UV absorber. Similar compounds include:
Octocrylene: Another UV absorber used in sunscreens.
Avobenzone: A UVA absorber commonly used in sunscreen formulations.
Oxybenzone: A UVB and UVA absorber used in various sunscreen products
This compound stands out due to its ability to absorb, reflect, and scatter UV radiation, as well as its minimal skin penetration and lack of estrogenic effects.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUNFJULCYSSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046703 | |
Record name | Bisoctrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
< 5 ng/L at 25 °C | |
Record name | Bisoctrizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Bisoctrizole is an organic UV-A filter that absorbs both UV-A and UV-B rays. | |
Record name | Bisoctrizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103597-45-1 | |
Record name | 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103597-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bisoctrizole [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisoctrizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bisoctrizole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759873 | |
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Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bisoctrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISOCTRIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT850T0YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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